![molecular formula C29H29N3O3S B14880680 5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880680.png)
5-[3-(benzyloxy)phenyl]-8,8-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD04991440” is a chemical entity with unique properties and applications. It is known for its potential use in various scientific research fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a valuable subject of study for understanding complex chemical reactions and developing new materials or pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD04991440” involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation. For example, one common synthetic route may involve the cyclization of a precursor molecule under acidic or basic conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of “MFCD04991440” is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, often involving automated monitoring and control systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the process’s sustainability.
Chemical Reactions Analysis
Types of Reactions: “MFCD04991440” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
“MFCD04991440” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, helping to develop new compounds and materials.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its therapeutic potential, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of “MFCD04991440” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit an enzyme’s activity by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s function. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: “MFCD04991440” can be compared with other compounds that have similar structures or functions. Some of these similar compounds include:
Compound A: Known for its use in organic synthesis and similar reactivity patterns.
Compound B: Studied for its biological activity and potential therapeutic applications.
Compound C: Utilized in industrial processes for producing specialty chemicals.
Uniqueness: What sets “MFCD04991440” apart from these similar compounds is its unique combination of properties, such as its specific reactivity, stability, and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential for use in multiple scientific disciplines make it a valuable compound for research and development.
Properties
Molecular Formula |
C29H29N3O3S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
8,8-dimethyl-5-(3-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H29N3O3S/c1-4-13-36-28-31-26-25(27(34)32-28)23(24-21(30-26)15-29(2,3)16-22(24)33)19-11-8-12-20(14-19)35-17-18-9-6-5-7-10-18/h4-12,14,23H,1,13,15-17H2,2-3H3,(H2,30,31,32,34) |
InChI Key |
DTBJOKMPLGEHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CC(=CC=C4)OCC5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



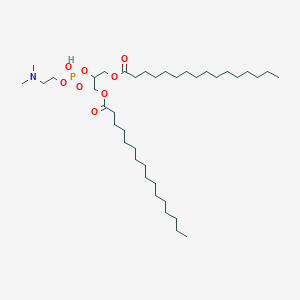
![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)
![4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14880629.png)

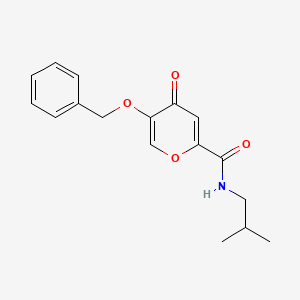

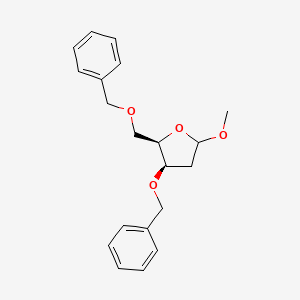
![Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate](/img/structure/B14880649.png)
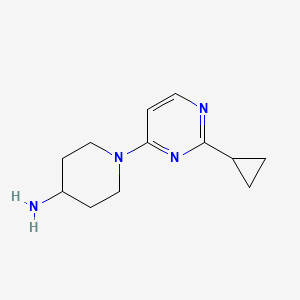

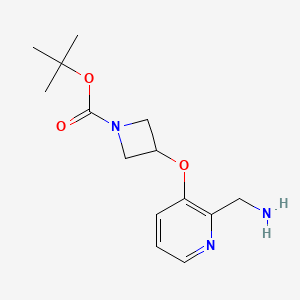
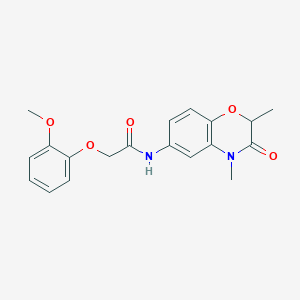
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B14880666.png)
